molecular formula C16H19N3OS B1208439 1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone

1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone

Cat. No. B1208439
M. Wt: 301.4 g/mol
InChI Key: MCGGSGQMWHQCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2-amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone is a member of indoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of compounds involving 2-amino-5-methyl-4-thiazolyl, similar to the one , has been explored in various studies. For example, Kasman and Taurins (1956) synthesized 1-Chloro-3-methyl-2-butanone and 2-amino-4-isopropylthiazole, demonstrating the feasibility of synthesizing complex thiazolyl compounds (Kasman & Taurins, 1956).

  • Structural Analysis : Research by Pişkin et al. (2020) on zinc phthalocyanine substituted with thiazole derivatives provides insights into the structural and physicochemical properties of thiazolyl compounds, potentially relevant to understanding the subject compound (Pişkin, Canpolat, & Öztürk, 2020).

Biological Applications

  • Antimicrobial Properties : Compounds with thiazolyl components have been studied for their antimicrobial properties. For instance, Sujatha et al. (2019) synthesized aminothiazole derivatives with notable antibacterial and antifungal activities, suggesting potential biological applications for similar compounds (Sujatha, Shilpa, & Gani, 2019).

  • Pharmacological Research : Thiazolyl derivatives have been explored in pharmacological studies. Dave et al. (2007) conducted pharmacological evaluations of thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole, indicating the scope of such compounds in medicinal chemistry (Dave, Purohit, Akbari, & Joshi, 2007).

properties

Product Name

1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

1-[5-(2-amino-5-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]butan-1-one

InChI

InChI=1S/C16H19N3OS/c1-3-4-14(20)19-8-7-11-9-12(5-6-13(11)19)15-10(2)21-16(17)18-15/h5-6,9H,3-4,7-8H2,1-2H3,(H2,17,18)

InChI Key

MCGGSGQMWHQCGO-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCC2=C1C=CC(=C2)C3=C(SC(=N3)N)C

Canonical SMILES

CCCC(=O)N1CCC2=C1C=CC(=C2)C3=C(SC(=N3)N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone
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1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone
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1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone
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1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone
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1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone
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1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone

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